molecular formula C12H21NO2 B7017126 methyl (2R)-2-(spiro[3.4]octan-3-ylamino)propanoate

methyl (2R)-2-(spiro[3.4]octan-3-ylamino)propanoate

Cat. No.: B7017126
M. Wt: 211.30 g/mol
InChI Key: AFELWDWICIZOPR-YHMJZVADSA-N
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Description

Methyl (2R)-2-(spiro[34]octan-3-ylamino)propanoate is a spirocyclic compound characterized by a unique structure that includes a spiro[34]octane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-2-(spiro[3One common approach is the iodocyclization of appropriate precursors to form the spirocyclic core

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-(spiro[3.4]octan-3-ylamino)propanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or ester positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl (2R)-2-(spiro[3.4]octan-3-ylamino)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl (2R)-2-(spiro[3.4]octan-3-ylamino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2R)-2-(spiro[3.4]octan-3-ylamino)propanoate is unique due to its specific combination of a spirocyclic core with amino and ester functionalities. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research.

Properties

IUPAC Name

methyl (2R)-2-(spiro[3.4]octan-3-ylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c1-9(11(14)15-2)13-10-5-8-12(10)6-3-4-7-12/h9-10,13H,3-8H2,1-2H3/t9-,10?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFELWDWICIZOPR-YHMJZVADSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)NC1CCC12CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)OC)NC1CCC12CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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